N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a chemical compound with a complex structure that includes a benzamide core substituted with a methoxyethyl group and a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by a methoxyethyl group.
Addition of the Methanesulfonamido Group: The methanesulfonamido group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxyethyl and methanesulfonamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: This compound shares a similar benzamide core but lacks the methoxyethyl and methanesulfonamido groups.
N-Methyl-N-methoxybenzamide: Similar in structure but with different substituents, leading to different chemical properties and applications.
Uniqueness
N-(2-METHOXYETHYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the methoxyethyl and methanesulfonamido groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-14(19(3,16)17)11-6-4-5-10(9-11)12(15)13-7-8-18-2/h4-6,9H,7-8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUHLHCTBFTKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)NCCOC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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